![molecular formula C19H17N3O3 B2374861 N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide CAS No. 1251561-90-6](/img/structure/B2374861.png)
N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
Synthesis Techniques : A method for direct carbonylation of aminoquinoline benzamides has been developed, highlighting an innovative approach to modifying quinoline derivatives to potentially alter or enhance their biological activity. This process uses oxygen from air as an oxidant, indicating a more environmentally friendly synthesis pathway (Grigorjeva & Daugulis, 2014).
Antitumor and Anticonvulsant Properties : Derivatives of quinazolinone, a core structure related to the specified compound, have shown high growth-inhibitory activity against tumor cells. This suggests potential antitumor applications of structurally related compounds, given their ability to induce cell-cycle arrest and exhibit cytotoxicity towards cancer cells (Bavetsias et al., 2002). Additionally, novel 4-quinazolinone derivatives demonstrated anticonvulsant activity, suggesting possible applications in treating seizures or epilepsy (Noureldin et al., 2017).
Synthesis of Condensed Triazines and Triazoles
Chemical Synthesis : Research into the synthesis of condensed triazines and triazoles through reactions involving quinoline derivatives indicates a broad chemical utility. These findings may inform the development of new materials or pharmaceuticals by demonstrating the versatility of quinoline structures in complex chemical syntheses (Reimlinge et al., 1976).
Insights into Chemical Properties and Interactions
Chemical Properties and Interactions : Studies on the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus, involving quinoline derivatives, contribute to our understanding of chemical properties and potential interactions. This research could be relevant to developing analytical methods or understanding the biochemical behavior of similar compounds (Harvey, 2000).
Mechanism of Action
Target of Action
The primary target of this compound is Tankyrase 2 , a member of the poly (ADP-ribose) polymerase (PARP) family . Tankyrases are potential drug targets for cancer and myelin-degrading diseases .
Mode of Action
The compound binds to the nicotinamide-binding site of Tankyrase 2, a local hot spot for fragment binding . This interaction inhibits the enzymatic activity of Tankyrase 2, thereby disrupting its function .
Biochemical Pathways
The inhibition of Tankyrase 2 affects the Wnt signaling pathway , which plays a crucial role in cell proliferation and differentiation . This disruption can lead to the suppression of cancer cell growth and the promotion of myelin repair .
Pharmacokinetics
Its structural features suggest that it may have good solubility and selectivity, which are important for bioavailability .
Result of Action
The molecular effect of this compound’s action is the inhibition of Tankyrase 2, leading to the disruption of the Wnt signaling pathway . On a cellular level, this can result in the suppression of cancer cell growth and the promotion of myelin repair .
properties
IUPAC Name |
N-[2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12-9-17(23)22-16-10-14(7-8-15(12)16)21-18(24)11-20-19(25)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,25)(H,21,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEIDYBBXWDRQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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